molecular formula C25H21N5O3 B11282157 N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11282157
M. Wt: 439.5 g/mol
InChI Key: IAKGMTOZYMXARZ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various functional groups such as methoxy, methyl, and carboxamide. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31)

InChI Key

IAKGMTOZYMXARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC

Origin of Product

United States

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